4-(acetylamino)-N-(2-ethyl-6-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, aiming at obtaining compounds with selective inhibition activity against specific HDACs. For example, the design and synthesis of MGCD0103, an orally active histone deacetylase inhibitor, demonstrates the intricate processes involved in developing compounds with potential anticancer activity (Zhou et al., 2008). Another example includes the synthesis of piperidine derivatives with anti-acetylcholinesterase activity, highlighting the versatility of benzamide derivatives in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed using various techniques, including X-ray diffraction and DFT calculations. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties crucial for understanding the compound's reactivity and potential biological interactions. A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide showcases the importance of structural analysis in determining antioxidant properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions that underline their pharmacological potentials, such as acetylation and hydroxylation. These modifications can significantly impact their biological activity and specificity towards target enzymes or receptors. The metabolism and disposition of LY201116, a potent anticonvulsant benzamide derivative, illustrate the role of N-acetylation and hydroxylation in the pharmacokinetics of these compounds (Potts et al., 1989).
Physical Properties Analysis
Understanding the physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, is essential for drug formulation and delivery. These properties can influence the compound's bioavailability and efficacy. Studies like the synthesis and crystal structure analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable data on the physical characteristics of benzamide-related compounds (Kranjc et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide, also known as Tacedinaline , is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .
Mode of Action
Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, preventing the removal of acetyl groups from histones . This results in the relaxation of chromatin and promotes gene transcription .
Biochemical Pathways
The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions . The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of HDAC1 by Tacedinaline has several cellular effects. It has been shown to cause a cytostatic effect, with an increase in the G0/G1 phase of the cell cycle, a reduction in the S phase, and increased apoptosis in certain cell lines . It has also demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .
Eigenschaften
IUPAC Name |
4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-14-7-5-6-12(2)17(14)20-18(22)15-8-10-16(11-9-15)19-13(3)21/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAHQWZVQSEPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-ethyl-6-methylphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.